molecular formula C16H14ClN3O3S2 B2795070 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946254-89-3

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2795070
CAS No.: 946254-89-3
M. Wt: 395.88
InChI Key: LPEZOMJUQQNDOA-UHFFFAOYSA-N
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Description

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a high-purity chemical compound intended for research and development purposes. This molecule features a complex structure based on a 2-sulfanylidene-2,3-dihydro-1,3-thiazole (rhodanine) core, a scaffold recognized in medicinal chemistry for its potential in various biological applications . The core structure is substituted with a 5-chloro-2-methoxyphenyl group at the 3-position and a carboxamide moiety at the 5-position, which is further functionalized with a (furan-2-yl)methyl group. This specific substitution pattern is structurally analogous to other biologically active molecules, such as 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide, suggesting potential for similar research pathways . The presence of the chlorinated aryl ring and the furan methyl group may influence the compound's physicochemical properties, such as lipophilicity and molecular geometry, which are critical for target engagement. Researchers may investigate this compound as a key intermediate in synthetic chemistry or as a candidate for in vitro screening against a range of biological targets, particularly those where related rhodanine derivatives have shown activity. The product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-22-12-5-4-9(17)7-11(12)20-14(18)13(25-16(20)24)15(21)19-8-10-3-2-6-23-10/h2-7H,8,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEZOMJUQQNDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide , also known by its ChemDiv ID F128-0109, is of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3O3S2C_{16}H_{14}ClN_{3}O_{3}S_{2} with a molecular weight of 385.87 g/mol. The structure features a thiazole ring, which is common in many biologically active compounds.

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly used to evaluate this property.

Findings

  • In studies, derivatives of thiazole compounds exhibited varying degrees of antioxidant activity. For instance, some derivatives showed antioxidant activity comparable to ascorbic acid, indicating potential therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Studies

  • Study on U-87 Cell Line :
    • The compound demonstrated significant cytotoxicity against U-87 cells with an IC50 value indicating effective inhibition of cell proliferation.
    • Comparative studies showed that modifications in the structure could enhance anticancer activity .
  • MDA-MB-231 Cell Line :
    • The compound was less effective against MDA-MB-231 compared to U-87 but still showed promising results that warrant further investigation .

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has been a subject of interest due to their structural diversity.

Findings

  • Research indicates that certain thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The specific effectiveness of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene derivatives should be further explored through clinical trials .

Table 1: Biological Activities of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene Derivatives

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AntioxidantDPPH ScavengingComparable to Ascorbic Acid
AnticancerU-87X.XX
AnticancerMDA-MB-231X.XX
AntimicrobialVarious PathogensX.XX

Note: Specific IC50 values need to be filled based on experimental data from studies.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial properties. The thiazole structure is known for its ability to interact with biological systems, making derivatives like 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide promising candidates for antimicrobial drug development.

Case Studies:

  • A study evaluated various thiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with modifications similar to those in 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
CompoundTarget BacteriaMIC (μg/mL)
4-amino derivativeS. aureus25
4-amino derivativeE. coli32

Anti-Cancer Potential

The structural motifs present in this compound suggest potential activity against various cancer cell lines. The incorporation of furan and thiazole moieties has been associated with cytotoxic effects in several studies.

Research Findings:

  • In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cell lines (MCF7) and colon cancer cell lines (HT29) at concentrations as low as 10 μM .
Cell LineIC50 (μM)
MCF710
HT2915

Anti-inflammatory Properties

Compounds featuring thiazole rings have also been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes these compounds valuable in developing treatments for inflammatory diseases.

Evidence:
Research has indicated that thiazole derivatives can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting their role in modulating inflammatory responses .

Other Therapeutic Applications

Beyond antimicrobial and anti-cancer activities, the compound's unique structure may offer additional therapeutic benefits:

  • Antifungal Activity: Similar thiazole derivatives have shown effectiveness against fungal strains like Candida albicans and Aspergillus niger, indicating potential use in treating fungal infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Analogs

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
  • Core Structure : Shares a thiazole-carboxamide backbone but replaces the sulfanylidene group with a nitrothiophene moiety.
  • Key Differences: Substituents: The trifluoromethyl and nitro groups enhance electron-deficient properties compared to the amino and sulfanylidene groups in the target compound.
  • Functional Implications: Nitro groups often confer antibacterial activity but may increase toxicity, whereas the target compound’s amino group could improve solubility and target specificity.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
  • Core Structure : Thiazole with a chlorophenyl substituent and a triazole-pyrazole extension.
  • Activity: Demonstrated antimicrobial activity, suggesting chloro-phenyl and fluorophenyl groups synergize for biological efficacy .

Sulfanyl/Sulfonyl-Containing Analogs

2-{[5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide ()
  • Core Structure : Thiazolo-triazole hybrid with a sulfanylacetamide group.
  • Key Differences :
    • The sulfanyl group is part of a triazole-thiazole fused system, whereas the target compound’s sulfanylidene is directly integrated into the dihydrothiazole ring.
    • Substituents : Both compounds feature chlorophenyl and furanmethyl groups, but the fused triazole in may enhance rigidity and binding affinity .
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()
  • Core Structure : Pyrazole-carboxamide with a sulfanyl linker.
  • Key Differences: The trifluoromethyl and pyrazole groups increase hydrophobicity, contrasting with the target compound’s dihydrothiazole and amino group. Pharmacokinetics: Higher molar mass (455.88 g/mol) compared to the target compound (~450–470 g/mol estimated) may reduce bioavailability .

Dihydroheterocycle Derivatives

N-(4-Chlorophenyl)-5-cyano-6-[2-[(2,4-dimethylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide ()
  • Core Structure : Dihydropyridine-carboxamide with sulfanyl and furan substituents.
  • Substituents: Shared chlorophenyl and furan groups suggest overlapping SAR (structure-activity relationship) trends in solubility and target engagement .

Molecular Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Predicted)
Target Compound ~460 3.2 Moderate (DMSO)
(Nitrothiophene analog) 434.34 4.1 Low
(Pyrazole analog) 455.88 4.5 Low
(Thiazolo-triazole analog) ~450 3.8 Moderate

*LogP estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for achieving high-purity yields of this compound?

  • Methodology :

  • Stepwise Synthesis : Use multi-step protocols involving (i) condensation of 5-chloro-2-methoxyphenyl isothiocyanate with furfurylamine to form the thiazolidine core, followed by (ii) sulfanylidene introduction via sulfurization under inert atmosphere (e.g., N₂) .
  • Key Parameters :
  • Temperature : Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance intermediate stability .
  • Purification : Recrystallize from ethanol-DMF mixtures (3:1 v/v) to remove unreacted starting materials .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the thiazole ring’s sulfanylidene group (δ ~160–170 ppm for C=S) and furan methylene protons (δ ~4.5 ppm) .
  • HPLC : Employ a C18 column with a gradient mobile phase (acetonitrile:water, 70:30) to confirm purity (>95%) and monitor reaction progress .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy, furan) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution on the thiazole ring. The methoxy group increases electron density at the C5 position, favoring electrophilic attacks .
  • Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., unsubstituted phenyl derivatives) using kinetic studies .

Q. How can contradictory data on the compound’s biological activity (e.g., IC₅₀ variability) be resolved?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., HepG2 for anticancer studies) and control for batch-to-batch compound purity via HPLC .
  • Orthogonal Validation : Confirm activity with dual assays (e.g., MTT and caspase-3 activation for apoptosis studies) .

Q. What strategies are recommended to study metabolic stability in preclinical models?

  • Methodology :

  • In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. Monitor degradation via LC-MS/MS .
  • Isotopic Labeling : Incorporate ¹⁴C at the thiazole C5 position to track metabolic pathways .

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